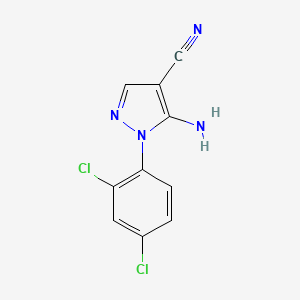

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

Descripción general

Descripción

1H-pyrazole-4-carbonitrile derivatives have garnered significant attention in the field of synthetic and medicinal chemistry due to their versatile chemical properties and potential applications. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating a broad spectrum of biological activities.

Synthesis Analysis

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves Michael-type addition reactions. This process exhibits excellent regio-selectivity, yielding pyrazole derivatives as exclusive products under mild reaction conditions. Such methodologies underscore the efficiency and selectivity in synthesizing these compounds, making them valuable for both academic and industrial applications in fields like crop protection (S. Plem, D. Müller, M. Murguía, 2015).

Molecular Structure Analysis

Crystallographic studies reveal that 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile crystallizes in the orthorhombic space group. The structure is characterized by specific dihedral angles between the trichlorophenyl and pyrazole groups, influenced by intermolecular hydrogen bonding and crystal packing effects, which impact the molecular conformation and stability (J. Jasinski, R. Butcher, P. Karegoudar, B. S. Holla, H. Yathirajan, B. Narayana, 2008).

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Multicomponent Pyrazole-4-carbonitrile Derivatives

- Summary of the Application : This research presents an environmentally friendly procedure for the synthesis of pyrazole and its derivatives through a multicomponent reaction .

- Methods of Application : The synthesis protocol includes functionalization of polyvinyl alcohol by sulfonic acid groups. The synthesized SPVA catalyst was then subjected to several characterization techniques to confirm its formation and study its physicochemical properties .

- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

Application 2: Synthesis of Pyrazole-4-carbonitrile-based Heterocycles

- Summary of the Application : This research describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .

- Methods of Application : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

- Results or Outcomes : The research resulted in the creation of 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .

Application 3: Synthesis of Pyrazolo[3,4-b]pyridines

- Summary of the Application : Pyrazolo[3,4-b]pyridines are a class of compounds that have been the focus of much research due to their diverse biological applications .

- Methods of Application : The synthesis of these compounds often involves the reaction of 1H-pyrazole-4-carbonitrile derivatives with various binucleophiles .

- Results or Outcomes : The resulting pyrazolo[3,4-b]pyridines have shown potential in various biological applications, including as kinase inhibitors .

Application 4: Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

- Summary of the Application : This research describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The synthesis involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .

- Results or Outcomes : The research resulted in the creation of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Application 5: Synthesis of Functionalized Pyrazole Derivatives

- Summary of the Application : Functionalized pyrazole derivatives have been synthesized due to their diverse biological applications. They are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities .

- Methods of Application : The synthesis of these compounds often involves a multicomponent reaction of aromatic aldehyde, malononitrile and phenyl hydrazine .

- Results or Outcomes : The synthesized compounds have shown significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor with tolerable toxicity .

Application 6: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Summary of the Application : This research describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The synthesis involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .

- Results or Outcomes : The research resulted in the creation of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDDQTCPSCIJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073572 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

CAS RN |

58791-79-0 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)